molecular formula C12H16ClNO2 B3075165 Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate CAS No. 1026959-14-7

Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate

Cat. No.: B3075165
CAS No.: 1026959-14-7
M. Wt: 241.71 g/mol
InChI Key: XHOUUANGUVMOFH-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoic acid backbone, with an amino group substituted by a 2-chlorophenylmethyl group

Properties

IUPAC Name

methyl 3-[(2-chlorophenyl)methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(7-12(15)16-2)14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUUANGUVMOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate typically involves the reaction of 3-aminobutanoic acid with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Methanol

    Catalyst: Sulfuric acid

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of 3-aminobutanoic acid and 2-chlorobenzyl chloride

    Reaction Control: Automated temperature and pressure control

    Purification: Distillation and recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction with lithium aluminum hydride can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: 3-{[(2-chlorophenyl)methyl]amino}butanoic acid

    Reduction: 3-{[(2-chlorophenyl)methyl]amino}butanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate as an anti-cancer agent. Research indicates that derivatives of this compound exhibit potent histone deacetylase inhibitory (HDACi) activity, which is crucial for regulating gene expression involved in cancer progression.

  • Mechanism of Action : HDAC inhibitors work by preventing the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased transcription of tumor suppressor genes. This mechanism has been shown to induce apoptosis in cancer cells, particularly in HeLa cells, with IC50 values ranging from 0.69 to 11 μM, compared to the standard drug doxorubicin (IC50 = 2.29 μM) .
  • Case Study : A series of synthesized compounds based on this compound were tested for their antiproliferative effects. The results demonstrated that these compounds could effectively inhibit cancer cell growth, suggesting their potential utility as lead compounds in anti-cancer drug development .

Synthesis of Novel Drug Candidates

This compound serves as a versatile building block for synthesizing various pharmaceutical agents. Its structural modifications can lead to derivatives with enhanced biological activities.

  • Synthetic Pathways : The compound can be transformed into various derivatives through reactions such as hydrazinolysis and saponification. These methods allow for the introduction of functional groups that can modulate biological activity and improve pharmacokinetic properties .
  • Example Derivatives : The synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides has been explored, showing promising results in terms of yield and biological activity .

Neuropharmacological Applications

Emerging research suggests that this compound may also have neuropharmacological applications.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(2-bromophenyl)methyl]amino}butanoate
  • Methyl 3-{[(2-fluorophenyl)methyl]amino}butanoate
  • Methyl 3-{[(2-methylphenyl)methyl]amino}butanoate

Uniqueness

Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores its synthesis, biological effects, and research findings from various studies.

Synthesis and Structural Modifications

The compound can be synthesized through various methods, often involving the modification of related structures. One notable synthesis route involves the transformation of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate into derivatives that exhibit potent biological activities. This transformation typically includes reactions such as saponification and hydrazinolysis, leading to compounds with varying degrees of inhibition against cancer cell lines .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of synthesized compounds demonstrated selective inhibition of colon cancer cell proliferation. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL , indicating a strong antiproliferative effect, particularly for compounds with structural similarities to this compound .

CompoundIC50 (mg/mL)Cancer Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on neurotransmitter systems. Specifically, it has been shown to act as an inhibitor of GABA uptake in various rodent models, suggesting potential applications in treating neuropathic pain . The compound's ability to modulate GABA transporters indicates its relevance in managing conditions associated with impaired pain signaling.

Case Studies and Research Findings

  • Cancer Cell Studies : In vitro studies involving colon cancer cell lines (HCT-116) showed that certain derivatives of this compound significantly inhibited cell growth and induced apoptosis. These findings were corroborated by molecular docking studies that predicted interactions with key cellular targets involved in cancer progression .
  • Neuropathic Pain Models : In vivo experiments demonstrated that derivatives of this compound exhibited antinociceptive properties in models of chemotherapy-induced neuropathic pain. The absence of motor deficits in these models further supports the therapeutic potential without adverse effects on motor coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate
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Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate

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